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For Researchers, Scientists, and Drug Development Professionals

The journey of organotin reagents, from a mid-19th-century curiosity to an indispensable tool in

modern organic synthesis, is a compelling narrative of scientific inquiry and innovation. This in-

depth guide explores the pivotal discoveries, key figures, and evolving synthetic methodologies

that have shaped the field of organotin chemistry. It provides a technical overview for

researchers, scientists, and drug development professionals, offering insights into the

foundational experiments and the quantitative data that underscore the utility and challenges

associated with these powerful reagents.

The Dawn of Organotin Chemistry: Early Syntheses
and Foundational Discoveries
The story of organotin chemistry begins in 1849 with the pioneering work of English chemist

Edward Frankland. While investigating organozinc compounds, he reported the first synthesis

of an organotin compound, diethyltin diiodide ((C₂H₅)₂SnI₂).[1][2][3] This seminal discovery,

achieved by heating ethyl iodide with metallic tin, laid the groundwork for a new class of

organometallic compounds.[4]

A few years later, in 1852, German chemist Carl Löwig expanded on this nascent field by

reacting alkyl halides with a tin-sodium alloy, providing an alternative route to alkyltin

compounds.[1][5] This early work, though lacking the sophisticated techniques of modern

chemistry, established the fundamental principles of forming the tin-carbon bond.
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The early 20th century saw a steady, albeit slow, growth in the understanding of organotin

compounds. Key figures during this period, including Krause in Germany, Kraus in the United

States, and Kozeshkov in Russia, made significant contributions to the synthesis and

characterization of a wider range of organotin derivatives.[1][5]

A significant leap forward came with the advent of Grignard reagents, which provided a much

more general and efficient method for creating tin-carbon bonds.[2] The reaction of a tin halide,

such as tin tetrachloride (SnCl₄), with a Grignard reagent (RMgX) became a cornerstone of

organotin synthesis.[2]

The Mid-20th Century Boom: Industrial Applications
and Mechanistic Insights
The mid-20th century marked a turning point for organotin chemistry, driven by the discovery of

their widespread industrial applications. At the forefront of this revolution was the work of

G.J.M. van der Kerk and his team at the Institute for Organic Chemistry TNO in Utrecht,

Netherlands. Their research in the 1950s unveiled the potent biocidal properties of triorganotin

compounds, leading to their use as fungicides, pesticides, and antifouling agents for marine

vessels.[6] Concurrently, the utility of organotin compounds, particularly dialkyltin derivatives,

as heat stabilizers for polyvinyl chloride (PVC) was recognized, an application that continues to

be a major industrial use today.

This surge in practical applications fueled a deeper investigation into the fundamental

chemistry of organotin reagents. A crucial development in synthetic methodology was the

Kocheshkov redistribution reaction. This reaction allows for the exchange of organic and halide

substituents on a tin center, providing a controlled route to various organotin halides from

tetraorganotins. For instance, reacting tetrabutyltin with tin tetrachloride in specific

stoichiometric ratios can yield tributyltin chloride, dibutyltin dichloride, or butyltin trichloride.[2]

The Stille Coupling: A Paradigm Shift in Carbon-
Carbon Bond Formation
The late 1970s witnessed a discovery that would firmly entrench organotin reagents in the

toolkit of synthetic organic chemists: the palladium-catalyzed cross-coupling reaction of

organostannanes with organic halides, now famously known as the Stille coupling. While early
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examples of palladium-catalyzed couplings involving organotin compounds were reported by

Colin Eaborn (1976) and Toshihiko Migita and Masanori Kosugi (1977), it was John Stille's

extensive work in the late 1970s and early 1980s that fully demonstrated the reaction's broad

scope and synthetic utility.

The Stille reaction's tolerance of a wide variety of functional groups, its stereospecificity, and

the stability of the organotin reagents to air and moisture made it an exceptionally powerful tool

for the construction of complex organic molecules, a critical aspect in drug discovery and

development.

Data Presentation
The following tables summarize key quantitative data for a selection of historically significant

and commonly used organotin reagents.

Table 1: Physical Properties of Selected Organotin Compounds

Compound Formula
Molar Mass (
g/mol )

Melting Point
(°C)

Boiling Point
(°C)

Diethyltin

diiodide
(C₂H₅)₂SnI₂ 430.59 44-46 245

Tetrabutyltin (C₄H₉)₄Sn 347.15 -97
145 (at 10

mmHg)

Tributyltin

chloride
(C₄H₉)₃SnCl 325.49 -16 252-254

Dibutyltin

dichloride
(C₄H₉)₂SnCl₂ 303.84 40 233

Triphenyltin

chloride
(C₆H₅)₃SnCl 385.47 106

240 (at 13.5

mmHg)

Tributyltin

hydride
(C₄H₉)₃SnH 291.00 < -70 182-185

Table 2: Acute Toxicity Data (LD₅₀) for Selected Organotin Compounds in Rats (Oral)
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Compound LD₅₀ (mg/kg)

Tetrabutyltin 2200 - 4120

Tributyltin chloride 129 - 234

Dibutyltin dichloride 112 - 219

Triphenyltin chloride 136

Tributyltin oxide 148 - 234

Disclaimer: Toxicity data can vary depending on the specific study and animal model.

Experimental Protocols
The following are detailed methodologies for key historical and modern syntheses of organotin

reagents, reflecting the evolution of experimental techniques.

Frankland's Synthesis of Diethyltin Diiodide (1849) - A
Historical Perspective
Objective: To synthesize the first organotin compound, diethyltin diiodide.

Materials:

Ethyl iodide (C₂H₅I)

Metallic tin (in foil or granular form)

Experimental Protocol (as inferred from historical accounts):

A sealed glass tube, capable of withstanding high pressure, was charged with ethyl iodide

and metallic tin.

The sealed tube was heated in a furnace to a temperature between 150 and 180 °C for an

extended period.

Upon cooling, the reaction mixture solidified.
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The solid product, diethyltin diiodide, was isolated from the unreacted starting materials.

Frankland's initial characterization involved elemental analysis to determine its composition.

Note: This procedure reflects the hazardous nature of early chemical experimentation, involving

heating volatile and reactive substances in sealed containers without modern safety

equipment.

General Preparation of Tetraalkyltins via Grignard
Reaction
Objective: To synthesize a tetraalkyltin compound using a Grignard reagent.

Materials:

Tin(IV) chloride (SnCl₄)

Magnesium turnings

Anhydrous diethyl ether or tetrahydrofuran (THF)

Alkyl halide (e.g., bromobutane)

Iodine crystal (for initiation)

Saturated aqueous ammonium chloride solution

Experimental Protocol:

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and

a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

Magnesium turnings are added to the flask.

A solution of the alkyl halide in anhydrous ether is prepared and added to the dropping

funnel. A small portion is added to the magnesium, and the reaction is initiated (a crystal of

iodine may be added if necessary).
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Once the Grignard reaction has initiated, the remaining alkyl halide solution is added

dropwise at a rate that maintains a gentle reflux.

After the addition is complete, the mixture is refluxed for an additional hour to ensure

complete formation of the Grignard reagent.

The Grignard solution is cooled in an ice bath, and a solution of tin(IV) chloride in anhydrous

ether is added dropwise from the dropping funnel.

After the addition is complete, the reaction mixture is stirred at room temperature for several

hours or overnight.

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium

chloride.

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the

solvent is removed under reduced pressure.

The resulting crude tetraalkyltin can be purified by distillation under reduced pressure.

Kocheshkov Redistribution: Synthesis of Tributyltin
Chloride
Objective: To synthesize tributyltin chloride from tetrabutyltin and tin(IV) chloride.

Materials:

Tetrabutyltin ((C₄H₉)₄Sn)

Tin(IV) chloride (SnCl₄)

Experimental Protocol:

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, tetrabutyltin

and tin(IV) chloride are combined in a 3:1 molar ratio.
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The mixture is heated under a nitrogen atmosphere, typically at around 200 °C, for several

hours.

The progress of the reaction can be monitored by refractive index measurements or gas

chromatography.

Upon completion, the reaction mixture is cooled, and the desired tributyltin chloride is

purified by fractional distillation under reduced pressure.

Preparation of Tributyltin Hydride
Objective: To synthesize tributyltin hydride from tributyltin chloride.

Materials:

Tributyltin chloride ((C₄H₉)₃SnCl)

Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)

Anhydrous diethyl ether or THF

Experimental Protocol:

A solution of tributyltin chloride in anhydrous diethyl ether is prepared in a flask under a

nitrogen atmosphere and cooled in an ice bath.

A solution or slurry of lithium aluminum hydride in anhydrous ether is added dropwise to the

cooled tributyltin chloride solution with vigorous stirring.

After the addition is complete, the reaction mixture is stirred at room temperature for a few

hours.

The reaction is carefully quenched by the slow, dropwise addition of water, followed by a

15% aqueous sodium hydroxide solution, and then more water.

The resulting precipitate is filtered off, and the ethereal solution is dried over anhydrous

magnesium sulfate.
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The solvent is removed by distillation at atmospheric pressure, and the tributyltin hydride is

then purified by distillation under reduced pressure.

Mandatory Visualizations
The following diagrams illustrate key aspects of the historical development and synthetic utility

of organotin reagents.
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Caption: A timeline of key discoveries in the history of organotin reagents.
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Caption: A logical workflow for the synthesis of various classes of organotin reagents.
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Caption: The catalytic cycle of the Stille cross-coupling reaction.
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Conclusion
The historical trajectory of organotin reagents is a testament to the interplay between

fundamental discovery and practical application. From Frankland's initial synthesis in a sealed

tube to the sophisticated, palladium-catalyzed reactions that are now commonplace in drug

development and materials science, the evolution of organotin chemistry has been remarkable.

While the toxicity of many organotin compounds remains a significant concern, necessitating

careful handling and the development of greener alternatives, their profound impact on the art

and science of chemical synthesis is undeniable. For researchers and scientists, a deep

understanding of the historical development and the fundamental synthetic methodologies of

these reagents is crucial for their effective and responsible application in the ongoing quest for

new medicines and materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Organotin chemistry - Wikipedia [en.wikipedia.org]

2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

3. researchgate.net [researchgate.net]

4. Edward Frankland - Wikipedia [en.wikipedia.org]

5. lupinepublishers.com [lupinepublishers.com]

6. catalog.hathitrust.org [catalog.hathitrust.org]

To cite this document: BenchChem. [The Genesis of a Versatile Reagent: A Technical History
of Organotin Compounds]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b090629#historical-development-and-discovery-of-
organotin-reagents]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b090629?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Organotin_chemistry
http://ndl.ethernet.edu.et/bitstream/123456789/45945/1/11.pdf
https://www.researchgate.net/publication/260014301_Initial_Organotin_Chemistry
https://en.wikipedia.org/wiki/Edward_Frankland
https://lupinepublishers.com/chemistry-journal/pdf/AOICS.MS.ID.000161.pdf
https://catalog.hathitrust.org/Record/000550439
https://www.benchchem.com/product/b090629#historical-development-and-discovery-of-organotin-reagents
https://www.benchchem.com/product/b090629#historical-development-and-discovery-of-organotin-reagents
https://www.benchchem.com/product/b090629#historical-development-and-discovery-of-organotin-reagents
https://www.benchchem.com/product/b090629#historical-development-and-discovery-of-organotin-reagents
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b090629?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

